molecular formula C17H21N5O2S B5610345 2-(1-ethyl-1H-imidazol-2-yl)-1-methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole

2-(1-ethyl-1H-imidazol-2-yl)-1-methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole

Cat. No. B5610345
M. Wt: 359.4 g/mol
InChI Key: IAWIQMBPMWCQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves intricate chemical processes. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which share a structural relation, includes steps starting from aminopyridine after tosylation, leading to the desired E-isomer through a stereospecific reaction (Hamdouchi et al., 1999). Similar synthesis approaches are applicable in creating compounds with benzimidazole frameworks, where strategic modifications can lead to compounds with desired properties and functionalities.

properties

IUPAC Name

2-(1-ethylimidazol-2-yl)-1-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-3-21-11-8-18-16(21)17-19-14-12-13(6-7-15(14)20(17)2)25(23,24)22-9-4-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIQMBPMWCQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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